molecular formula C20H20N4O3 B292781 ethyl 1-phenyl-5-[(4-toluidinocarbonyl)amino]-1H-pyrazole-4-carboxylate

ethyl 1-phenyl-5-[(4-toluidinocarbonyl)amino]-1H-pyrazole-4-carboxylate

Cat. No. B292781
M. Wt: 364.4 g/mol
InChI Key: ZKLONIICOZCWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-phenyl-5-[(4-toluidinocarbonyl)amino]-1H-pyrazole-4-carboxylate, commonly known as EPTC, is a herbicide that is widely used in agriculture to control weeds. EPTC belongs to the pyrazole family of herbicides and is known for its selective herbicidal activity against grassy weeds.

Mechanism of Action

EPTC works by inhibiting the biosynthesis of amino acids in plants, which leads to the death of the plant. It specifically targets the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids. EPTC binds to the active site of ALS and prevents the enzyme from functioning, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
EPTC has been shown to have a low toxicity to mammals and is considered safe for use in agriculture. However, it can have adverse effects on non-target organisms, such as aquatic plants and animals. EPTC can also have an impact on soil microbiota and can lead to changes in soil composition.

Advantages and Limitations for Lab Experiments

EPTC is widely used in agriculture and has been extensively studied for its herbicidal activity. Its low toxicity to mammals makes it a safe option for use in the field. However, its impact on non-target organisms and soil microbiota should be taken into consideration.
List of

Future Directions

1. Development of new pyrazole-based herbicides with improved selectivity and efficacy.
2. Study of the impact of EPTC on soil microbiota and development of strategies to mitigate its effects.
3. Investigation of the potential use of EPTC as a lead compound for the development of new drugs.
4. Study of the mechanism of resistance to EPTC in weeds and development of strategies to overcome resistance.
5. Investigation of the impact of EPTC on the environment and development of sustainable agricultural practices.

Synthesis Methods

EPTC can be synthesized by the reaction of ethyl acetoacetate with 4-chlorobenzylamine, followed by reaction with hydrazine hydrate and 4-toluenesulfonyl chloride. The resulting product is then treated with ethyl chloroformate to obtain EPTC.

Scientific Research Applications

EPTC has been extensively studied for its herbicidal activity and its impact on the environment. It has been found to be effective against a wide range of grassy weeds, including barnyardgrass, foxtail, and crabgrass. EPTC is also known to have a low toxicity to mammals and is considered safe for use in agriculture.

properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 5-[(4-methylphenyl)carbamoylamino]-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C20H20N4O3/c1-3-27-19(25)17-13-21-24(16-7-5-4-6-8-16)18(17)23-20(26)22-15-11-9-14(2)10-12-15/h4-13H,3H2,1-2H3,(H2,22,23,26)

InChI Key

ZKLONIICOZCWBD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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